![molecular formula C9H12N2O2 B2573298 6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione CAS No. 1550791-78-0](/img/structure/B2573298.png)
6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione, also known as abacavir, is a synthetic nucleoside analogue and potent antiretroviral drug used to treat HIV infection. It has been identified as a novel TRPV1 antagonist .
Synthesis Analysis
The synthesis of 6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione involves the utilization of a tetrahydro-pyrimdoazepine core as a bioisosteric replacement for a piperazine-urea . This resulted in the discovery of a novel series of potent antagonists of TRPV1 .Molecular Structure Analysis
The molecular structure of 6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione is characterized by a tetrahydro-pyrimdoazepine core .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione include the utilization of a tetrahydro-pyrimdoazepine core as a bioisosteric replacement for a piperazine-urea .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione include good in vitro and in vivo potency and acceptable physical properties .Applications De Recherche Scientifique
Biological Control of Botrytis Cinerea
The compound has been associated with the biological control of Botrytis cinerea, a type of fungus that causes grey mold in many plant species . The compound was found to have inhibitory effects on this pathogenic fungus, suggesting its potential use in agricultural applications for disease control .
Antimicrobial Activity
Some derivatives of the compound have shown significant antimicrobial activity . This suggests that the compound could be used in the development of new antimicrobial agents, which could be particularly useful in the fight against antibiotic-resistant bacteria .
Antifungal Activity
In addition to its antimicrobial properties, the compound has also demonstrated antifungal activity . This could make it a valuable tool in the treatment of fungal infections, as well as in the protection of crops from fungal pathogens .
CCR2 Antagonism
The compound has been identified as a potential antagonist of the chemokine CC receptor subtype 2 (CCR2) . CCR2 has been implicated in various diseases, including chronic inflammatory diseases, diabetes, neuropathic pain, atherogenesis, and cancer . Therefore, the compound could potentially be used in the development of new treatments for these conditions .
Chemical Research
The compound is used in chemical research, particularly in the study of its synthesis and properties . Its unique structure makes it a subject of interest in the field of organic chemistry .
Pharmaceutical Research
The compound’s biological activities suggest that it could be used in the development of new drugs . Its potential applications in treating various diseases make it a valuable compound in pharmaceutical research .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-8-6-7-4-2-1-3-5-11(7)9(13)10-8/h6H,1-5H2,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQVFESKVLXBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=O)NC(=O)N2CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2573216.png)

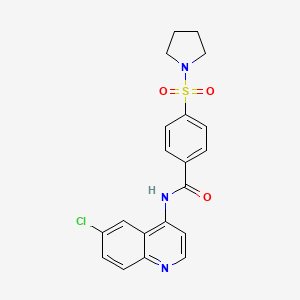

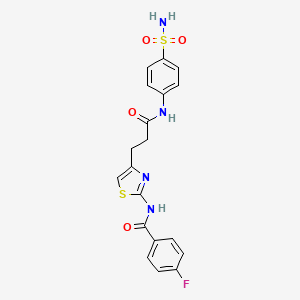
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2573227.png)
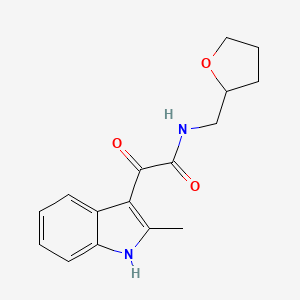
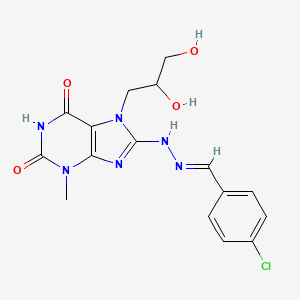

![4-Methoxy-3-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzaldehyde](/img/structure/B2573232.png)
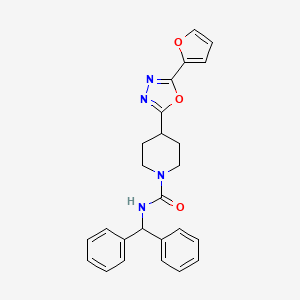
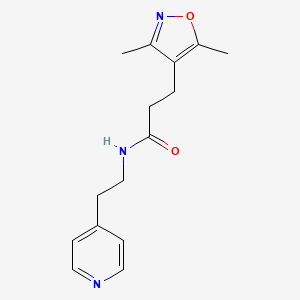
![3-benzyl-N-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2573238.png)